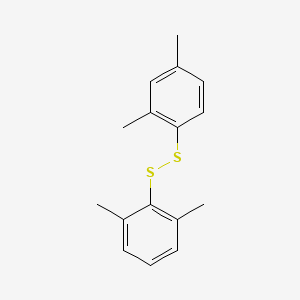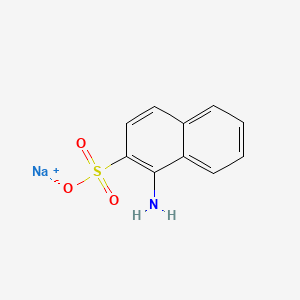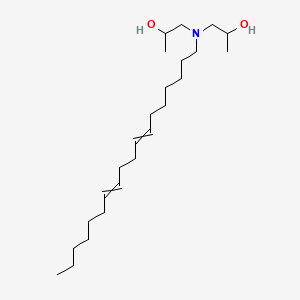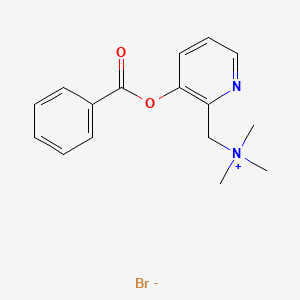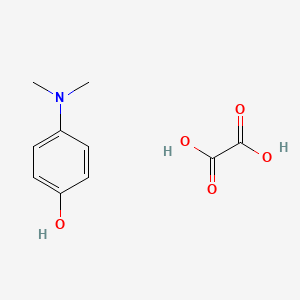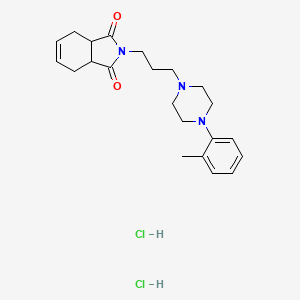
1-(diethylamino)propan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(diethylamino)propan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate is a chemical compound with the molecular formula C20H34N2O3 and a molecular weight of 350.496 g/mol. It is known for its unique structure, which includes a diethylamino group, a propan-2-yl group, and a pentoxyphenyl carbamate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diethylamino)propan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate typically involves the reaction of 1-(diethylamino)propan-2-ol with N-(2-methyl-4-pentoxyphenyl)isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(diethylamino)propan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group or the carbamate moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce amine derivatives.
科学的研究の応用
1-(diethylamino)propan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(diethylamino)propan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: Known for its use in organic synthesis and as a protecting group for amines.
N-(1-(diethylamino)-3-morpholin-4-ylpropan-2-yl)-2,2-diphenylacetamide: Another compound with a diethylamino group, used in various chemical applications.
Uniqueness
1-(diethylamino)propan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in research and industry, setting it apart from similar compounds.
特性
CAS番号 |
63986-56-1 |
|---|---|
分子式 |
C20H34N2O3 |
分子量 |
350.5 g/mol |
IUPAC名 |
1-(diethylamino)propan-2-yl N-(2-methyl-4-pentoxyphenyl)carbamate |
InChI |
InChI=1S/C20H34N2O3/c1-6-9-10-13-24-18-11-12-19(16(4)14-18)21-20(23)25-17(5)15-22(7-2)8-3/h11-12,14,17H,6-10,13,15H2,1-5H3,(H,21,23) |
InChIキー |
WICSKXVFZQMHPD-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=CC(=C(C=C1)NC(=O)OC(C)CN(CC)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


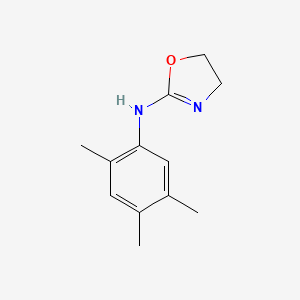
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13770623.png)
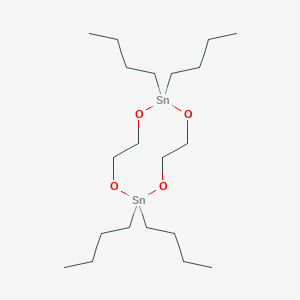
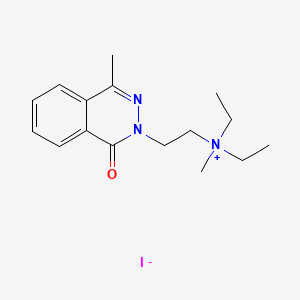

![1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-](/img/structure/B13770656.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid](/img/structure/B13770671.png)
